2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-(4-benzoylphenyl)-N-[(4-chlorophenyl)iminomethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClFN2O2/c29-23-12-16-25(17-13-23)31-18-32-28(34)26(20-10-14-24(30)15-11-20)19-6-8-22(9-7-19)27(33)21-4-2-1-3-5-21/h1-18,26H,(H,31,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHWYWYGTPHXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)F)C(=O)NC=NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as a modulator of ATP-binding cassette (ABC) transporters, which play crucial roles in drug transport and resistance mechanisms in cancer cells .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance, derivatives containing fluorine atoms have shown enhanced metabolic stability and increased lipophilicity, factors that are essential for effective drug delivery to tumor sites .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10 | Inhibition of ABC transporters | |
| HeLa | 15 | Induction of apoptosis | |
| A549 | 12 | Cell cycle arrest |
Anticonvulsant Activity
In addition to anticancer properties, this compound's analogs have been explored for their anticonvulsant effects. The presence of specific substituents, such as fluorine or trifluoromethyl groups, has been linked to enhanced anticonvulsant activity due to improved blood-brain barrier penetration .
Case Study: Anticonvulsant Screening
In a recent study evaluating various derivatives for anticonvulsant activity using the maximal electroshock (MES) test, several compounds demonstrated significant protective effects at doses ranging from 100 to 300 mg/kg. The most active derivative showed protection at both 0.5 h and 4 h post-administration, indicating prolonged efficacy .
Toxicological Profile
Understanding the safety profile of any new compound is critical. Toxicological assessments have indicated that certain derivatives may exhibit cytotoxic effects at high concentrations. For example, studies on related compounds have shown potential reproductive toxicity and mutagenicity associated with the chlorinated aromatic moieties present in the structure .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.5 μg/mL.
Data Table: Antimicrobial Activity
| Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |
| Escherichia coli | 0.15 - 0.30 | Synergistic effects noted |
Antitumor Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
Data Table: Antitumor Activity
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 (Breast) | <1.5 | Significant growth inhibition |
| HT29 (Colon) | <1.98 | Enhanced by electron donors |
Case Study 1: Antimicrobial Evaluation
In a recent study, derivatives similar to the compound were tested for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that certain structural features, such as substituents on the phenyl rings, significantly contributed to enhanced antibacterial activity.
Case Study 2: Cytotoxicity Assays
Another investigation evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to enhance cytotoxicity, suggesting that modifications to the structure could improve therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
